Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate
Brand Name: Vulcanchem
CAS No.: 1622013-57-3
VCID: VC7112274
InChI: InChI=1S/C8H15NO4S.Na/c1-8(2,3)13-7(10)9-4-6(5-9)14(11)12;/h6H,4-5H2,1-3H3,(H,11,12);/q;+1/p-1
SMILES: CC(C)(C)OC(=O)N1CC(C1)S(=O)[O-].[Na+]
Molecular Formula: C8H14NNaO4S
Molecular Weight: 243.25

Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate

CAS No.: 1622013-57-3

Cat. No.: VC7112274

Molecular Formula: C8H14NNaO4S

Molecular Weight: 243.25

* For research use only. Not for human or veterinary use.

Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate - 1622013-57-3

Specification

CAS No. 1622013-57-3
Molecular Formula C8H14NNaO4S
Molecular Weight 243.25
IUPAC Name sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-sulfinate
Standard InChI InChI=1S/C8H15NO4S.Na/c1-8(2,3)13-7(10)9-4-6(5-9)14(11)12;/h6H,4-5H2,1-3H3,(H,11,12);/q;+1/p-1
Standard InChI Key KYPHAOQWDKDUAC-UHFFFAOYSA-M
SMILES CC(C)(C)OC(=O)N1CC(C1)S(=O)[O-].[Na+]

Introduction

Structural Characteristics and Molecular Properties

Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate possesses the molecular formula C₈H₁₄NNaO₄S and a molecular weight of 243.25 g/mol. Its IUPAC name, sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-sulfinate, reflects the integration of three key structural motifs:

  • Azetidine ring: A four-membered saturated heterocycle containing one nitrogen atom, conferring ring strain that enhances reactivity in nucleophilic substitutions .

  • Boc group: The tert-butoxycarbonyl moiety protects the azetidine nitrogen, enabling selective functionalization at the sulfinate group during multi-step syntheses .

  • Sulfinate anion: The sodium sulfinate (R-SO₂⁻Na⁺) acts as a nucleophile in coupling reactions, facilitating the formation of sulfones or sulfonamides under mild conditions .

The compound’s SMILES notation (CC(C)(C)OC(=O)N1CC(C1)S(=O)[O-].[Na+]) and InChIKey (KYPHAOQWDKDUAC-UHFFFAOYSA-M) provide unambiguous representations of its connectivity and stereoelectronic features.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.1622013-57-3
Molecular FormulaC₈H₁₄NNaO₄S
Molecular Weight243.25 g/mol
IUPAC NameSodium;1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-sulfinate
SolubilityNot publicly available

Synthesis and Purification

The synthesis of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate involves a two-step protocol starting from tert-butyl 3-(pyridin-2-ylsulfonyl)azetidine-1-carboxylate (2a) :

  • Reductive Cleavage of Pyridylsulfonyl Group:

    • Reagents: Sodium hydride (NaH) and sodium ethanethiolate (NaSEt) in tetrahydrofuran (THF).

    • Mechanism: The pyridylsulfonyl group is reductively cleaved via a radical intermediate, yielding the sulfinate anion.

    • Reaction Time: Conducted at room temperature until completion (monitored by TLC).

  • Workup and Isolation:

    • The crude product is filtered, concentrated, and purified via recrystallization from ethanol/water mixtures .

    • Yield: >90% after optimization, with purity confirmed by ¹H NMR and HRMS .

Key Synthetic Considerations:

  • The Boc group remains intact under these conditions, ensuring compatibility with subsequent functionalizations .

  • Alternative routes employing enzymatic or asymmetric catalytic methods for sulfinate synthesis have been explored but are less commonly applied to azetidine derivatives .

Reactivity and Applications

Nucleophilic Sulfinate Coupling

The sulfinate anion participates in Ullmann-type couplings with aryl halides or indoles to form sulfones, a reaction leveraged in pharmaceutical intermediate synthesis . For example:

  • Indole Functionalization: Reaction with 5-methyl-1H-indole-2-carboxylate under Pd catalysis yields tert-butyl 3-((5-methyl-1H-indol-2-yl)sulfonyl)azetidine-1-carboxylate (4d) in 91% yield .

Asymmetric Synthesis

Chiral sulfinates, including Boc-protected variants, are pivotal in Ellman’s sulfinamide methodology for enantioselective amine synthesis :

  • Imine Formation: The sulfinate serves as a precursor to tert-butanesulfinamide (52), which condenses with aldehydes/ketones to generate N-sulfinylimines.

  • Grignard Additions: Stereoselective addition to these imines produces enantioenriched amines after acidic cleavage (e.g., branched amines with >90% ee) .

Table 2: Representative Applications

ApplicationSubstrateProductYield (%)ee (%)Source
Indole Coupling5-Methyl-1H-indoleAzetidine-sulfonyl indole91N/A
Asymmetric Amine SynthesisBenzaldehyde(R)-1-Phenylethylamine8596

Future Directions

  • Catalytic Asymmetric Sulfination: Developing transition-metal or organocatalytic systems to access non-racemic sulfinates directly .

  • Bioconjugation: Exploring sulfinate-mediated protein labeling via radical thiol-ene reactions.

  • Solid-Phase Synthesis: Immobilizing Boc-azetidine sulfinate on resins for combinatorial library generation .

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